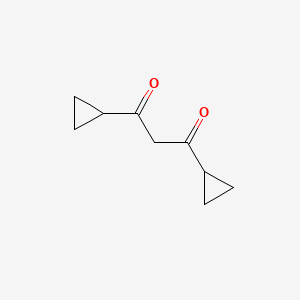

1,3-Dicyclopropylpropane-1,3-dione

Description

Overview of 1,3-Diketones in Contemporary Organic Chemistry

1,3-Diketones, characterized by two carbonyl groups separated by a methylene (B1212753) carbon, are a cornerstone of modern organic synthesis. Their importance stems from the unique reactivity of the central carbon atom, whose protons exhibit enhanced acidity due to the electron-withdrawing nature of the adjacent carbonyl groups. This acidity facilitates the formation of a stable enolate ion, a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions.

The chemistry of 1,3-diketones is dominated by their keto-enol tautomerism, an equilibrium between the diketo form and the enol form. google.commasterorganicchemistry.com For many simple 1,3-diketones, the enol form is significantly populated, and in some cases, it is the predominant tautomer. This is attributed to the formation of a stable, six-membered intramolecular hydrogen-bonded ring and the conjugation of the carbon-carbon double bond with the remaining carbonyl group. google.com This tautomeric behavior is a critical determinant of their reactivity and has been the subject of extensive theoretical and experimental studies. researchgate.netrsc.org

The synthetic utility of 1,3-diketones is vast, serving as precursors to a diverse range of carbocyclic and heterocyclic compounds. nih.govresearchgate.net They readily undergo reactions such as alkylation, acylation, and condensation, providing access to more complex molecular scaffolds. mdpi.comnih.gov The Knoevenagel condensation and Michael addition are classic examples of reactions where the nucleophilic character of 1,3-diketones is harnessed. mdpi.com Furthermore, their ability to act as bidentate ligands for metal ions has led to their widespread use in coordination chemistry and catalysis.

Significance of Cyclopropyl (B3062369) Moieties in Advanced Molecular Design

The cyclopropyl group, the smallest of the cycloalkanes, is far from being a mere saturated carbocycle. Its strained three-membered ring imparts unique electronic and conformational properties that have made it an invaluable component in medicinal chemistry and materials science. The high degree of s-character in the C-H bonds and the p-character of the C-C bonds give the cyclopropyl group electronic properties that are often compared to those of a vinyl group.

In drug design, the incorporation of a cyclopropyl moiety can have profound effects on a molecule's pharmacological profile. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. frontiersin.org The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, leading to increased binding affinity for a biological target and improved potency. researchgate.net Furthermore, the lipophilicity of the cyclopropyl group can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The unique stereoelectronic properties of the cyclopropyl group also make it a valuable tool in physical organic chemistry and the design of advanced materials. Its ability to participate in conjugation and its influence on the conformational preferences of adjacent functional groups are actively exploited in the development of new organic materials with tailored electronic and optical properties.

Historical Development and Early Research Trends Pertaining to 1,3-Dicyclopropylpropane-1,3-dione

While specific early research on this compound is not extensively documented in readily available literature, its development can be contextualized within the broader history of 1,3-diketone synthesis. The Claisen condensation, discovered in the late 19th century, provided the first general method for the synthesis of 1,3-diketones from esters and ketones. This foundational reaction has been continuously refined over the decades, with the development of various base and catalyst systems to improve yields and substrate scope.

The synthesis of this compound itself can be achieved through a Claisen-type condensation. One documented method involves the reaction of methyl cyclopropanecarboxylate (B1236923) with 1-cyclopropylethanone. This approach leverages the established reactivity of esters and ketones to construct the 1,3-dicarbonyl core, with the cyclopropyl groups being introduced via the starting materials.

Early interest in dicyclopropyl analogues of common organic scaffolds was likely driven by a desire to understand the impact of the strained cyclopropyl ring on the reactivity and properties of the parent molecule. Investigations into the keto-enol tautomerism of such compounds, for instance, would provide valuable insights into the electronic effects of the cyclopropyl group on the stability of the enol form.

Current and Future Perspectives on this compound as a Versatile Synthetic Scaffold

Currently, this compound is recognized for its potential as a versatile synthetic intermediate. Its dicarbonyl functionality allows for a rich and diverse reaction chemistry, enabling its use as a building block for more complex molecules. A notable application lies in the synthesis of bioactive compounds. For instance, it has been utilized as a precursor in the development of novel inhibitors for calcium release-activated calcium (CRAC) channels, which are implicated in conditions such as certain cancers.

The future of this compound in organic synthesis appears promising. Its unique combination of a reactive 1,3-dicarbonyl core and the modulating influence of the two cyclopropyl groups opens avenues for the creation of novel molecular entities with tailored properties. Further exploration of its reaction chemistry, particularly in the context of asymmetric synthesis and multicomponent reactions, could unlock new and efficient pathways to complex targets.

The development of novel catalysts that can selectively functionalize the dione (B5365651) while preserving the integrity of the cyclopropyl rings will be crucial for expanding its synthetic utility. Moreover, as our understanding of the biological significance of cyclopropyl-containing molecules continues to grow, so too will the demand for versatile building blocks like this compound in the discovery of new therapeutic agents. Its role as a scaffold for generating libraries of diverse compounds for high-throughput screening is a particularly attractive prospect for medicinal chemistry programs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | uni.lu |

| Molecular Weight | 152.19 g/mol | uni.lu |

| Physical State | Liquid | sigmaaldrich.com |

| Purity | ~95% | sigmaaldrich.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference |

| Nuclear Magnetic Resonance (NMR) | Characteristic signals for cyclopropyl and methylene protons confirm the molecular structure. | |

| Infrared (IR) Spectroscopy | Absorption bands consistent with carbonyl stretching frequencies typical of 1,3-diketones. |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dicyclopropylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8(6-1-2-6)5-9(11)7-3-4-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEFTOYPSHMMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549261 | |

| Record name | 1,3-Dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30923-64-9 | |

| Record name | 1,3-Dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dicyclopropylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dicyclopropylpropane 1,3 Dione

Established Synthetic Pathways and Precursor Utilization

The synthesis of 1,3-dicyclopropylpropane-1,3-dione is most commonly achieved through base-mediated condensation reactions, which are a cornerstone of carbon-carbon bond formation in organic chemistry. These methods utilize readily available precursors to construct the dicarbonyl framework of the target molecule.

Base-Mediated Condensation Reactions

Base-mediated condensations are a class of reactions that involve the reaction of an enolate ion with a carbonyl compound. In the context of this compound synthesis, this typically involves a Claisen condensation-type reaction.

The Claisen condensation and its variations are powerful tools for the formation of β-keto esters and β-diketones. organic-chemistry.orgopenstax.orglibretexts.org The reaction involves the base-promoted condensation of two ester molecules or an ester and a ketone. organic-chemistry.orgopenstax.orglibretexts.org For the synthesis of this compound, a mixed Claisen condensation is employed.

The primary precursors for the synthesis of this compound are cyclopropyl (B3062369) methyl ketone and methyl cyclopropanecarboxylate (B1236923). chemicalbook.com In this reaction, cyclopropyl methyl ketone serves as the nucleophilic component after being deprotonated by a strong base to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl cyclopropanecarboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide (B1231860) ion yields the desired this compound.

Reaction Scheme:

Step 1 (Enolate Formation): Cyclopropyl methyl ketone reacts with a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

Step 2 (Nucleophilic Attack): The enolate attacks the carbonyl group of methyl cyclopropanecarboxylate.

Step 3 (Elimination): The tetrahedral intermediate expels the methoxide leaving group to form the β-diketone.

The choice of base and solvent is critical for the success of the Claisen condensation.

Sodium Ethoxide: Sodium ethoxide is a commonly used strong base in Claisen condensations. openstax.orglibretexts.org Its primary role is to deprotonate the α-carbon of the cyclopropyl methyl ketone, thereby generating the nucleophilic enolate required for the condensation. openstax.orglibretexts.org It is important to use a base whose alkoxide component matches the alkoxy group of the ester to prevent transesterification, which would lead to a mixture of products. stackexchange.com

Dimethyl Sulfoxide (DMSO): While not explicitly detailed in the provided search results for this specific synthesis, DMSO is often used as a solvent in condensation reactions. Its polar aprotic nature can enhance the rate of reaction by solvating the cation of the base, leaving the alkoxide more reactive. In some cases, the use of DMSO can lead to higher yields and milder reaction conditions.

Claisen Condensation Analogs for this compound Synthesis

Optimization of Reaction Parameters and Yields

The efficiency of the synthesis of this compound can be influenced by several factors. Key parameters for optimization include:

Reaction Temperature: The temperature can affect the rate of reaction and the stability of the reactants and products.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

Stoichiometry of Reactants: The ratio of the ketone, ester, and base can be adjusted to maximize the yield.

Choice of Base: While sodium ethoxide is common, other bases like sodium hydride or lithium diisopropylamide (LDA) could potentially be used to improve yields, although their use can also introduce complications. organic-chemistry.orgstackexchange.com

Detailed experimental data on the optimization and yields for the synthesis of this compound is not extensively available in the provided search results. However, the principles of Claisen condensation suggest that careful control of these parameters is essential for achieving high purity and yield of the final product.

Alternative Synthetic Routes to β-Diketones Applicable to Dicyclopropyl Substitution

While the mixed Claisen condensation is a primary route, other synthetic strategies for forming β-diketones could theoretically be adapted for the synthesis of this compound.

One such alternative involves the acylation of a ketone enolate with an acyl chloride. In this approach, cyclopropyl methyl ketone would first be converted to its enolate using a strong, non-nucleophilic base like LDA. This enolate would then be reacted with cyclopropanecarbonyl chloride. This method can sometimes offer better control and higher yields than the traditional Claisen condensation, as the use of a more reactive acylating agent can drive the reaction to completion.

Emerging Synthetic Strategies and Catalytic Approaches

The quest for more advanced and efficient synthetic methods has led to the exploration of novel catalytic systems that offer improvements in terms of yield, selectivity, and reaction conditions over classical techniques.

Exploration of Organocatalysis and Metal-Catalyzed Processes

In recent years, both organocatalysis and metal-based catalysis have emerged as powerful tools for the synthesis of 1,3-diketones. nih.gov These catalytic approaches provide milder alternatives to traditional base-mediated reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering benefits such as low toxicity, stability, and ready availability. organic-chemistry.orgnih.gov For the synthesis of 1,3-diketones, organocatalysts can facilitate C-acylation reactions under metal-free conditions. organic-chemistry.org For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze radical reactions for the acylation of alkenes. researchgate.net Another approach involves the use of amino-thiourea catalysts for the conjugate addition of 1,3-dicarbonyl compounds to activated alkenes, a method that could be adapted for the synthesis of complex diketones. acs.org These methods avoid the use of metal catalysts, which can be advantageous in pharmaceutical applications where metal contamination is a concern. nih.gov

Metal-catalyzed processes offer a diverse range of strategies for forming the 1,3-dicarbonyl skeleton. Transition metals like palladium, ruthenium, gold, and copper have been extensively used. nih.govrsc.orgnih.gov Palladium-catalyzed reactions, for example, can achieve the direct arylation or acylation of ketones. rsc.orgthieme-connect.comorganic-chemistry.org A notable development is the palladium-catalyzed intramolecular diarylation of acyclic 1,3-diketones, which allows for the creation of complex spiro-structures. acs.org Gold(I)-catalyzed hydration of alkynones also provides a mild route to 1,3-diketones. nih.gov More recently, dual-catalytic strategies combining photoredox and metal catalysis have been developed for the deconstructive acylation of ketones, offering novel pathways for ketone modification. acs.org These methods often exhibit high functional group tolerance and can be performed under mild conditions.

Below is a table summarizing potential catalytic approaches for 1,3-diketone synthesis, which could be conceptually applied to this compound.

| Catalytic System | Reaction Type | Potential Reactants for Target Synthesis | Key Advantages |

| Organocatalysis | |||

| Amino-thiourea | Conjugate Addition | Activated cyclopropyl vinyl ketone + cyclopropyl nucleophile | Mild conditions, high enantioselectivity. acs.org |

| N-Heterocyclic Carbene (NHC) | Radical Acylation | Cyclopropyl-substituted alkene + acylating agent | Metal-free, radical pathway. researchgate.net |

| Metal-Catalysis | |||

| Palladium (Pd) | Cross-Coupling/Acylation | Dicyclopropyl ketone + cyclopropanecarbonyl chloride | High efficiency, broad substrate scope. rsc.orgorganic-chemistry.org |

| Gold (Au) | Hydration of Alkynones | 1,3-dicyclopropyl-2-propyn-1-one | Mild reaction conditions, high yields. nih.gov |

| Rhodium (Rh) | α-Acylation of α,β-Unsaturated Ketones | Cyclopropyl vinyl ketone + cyclopropanecarbonyl chloride | Chemoselective acylation. organic-chemistry.org |

| Copper (Cu) | Dual Photoredox/Copper Catalysis | Dicyclopropyl ketone derivative + carboxylic acid | Novel reactivity, late-stage modification potential. acs.org |

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of 1,3-diketones, this has translated into developing methodologies that use environmentally benign solvents, reduce waste, and improve energy efficiency.

One key area of development is the replacement of volatile organic solvents with greener alternatives like water or ionic liquids. frontiersin.org For example, a stirring-induced emulsion technique for the Claisen-Schmidt condensation has been developed that uses water as the solvent and avoids surfactants, achieving high selectivity and allowing for easy separation of the product. rsc.orgresearchgate.net While this specific reaction produces a different class of ketone, the principle of using phase-separated systems to control reactivity and simplify purification is a valuable green strategy. Solvent-free reaction conditions represent another significant advancement, as demonstrated in a Claisen condensation heated to 100°C without any solvent, which drastically reduces waste. acs.org

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another cornerstone of green chemistry. rsc.org For instance, zeolites doped with metals like zirconium have been successfully used as recyclable heterogeneous catalysts for Friedel-Crafts acylation in continuous-flow systems. researchgate.net Such catalysts could potentially be adapted for the acylation step in the synthesis of this compound.

| Green Strategy | Description | Potential Application to Target Synthesis |

| Alternative Solvents | Use of water, ionic liquids, or fluorinated solvents to replace volatile organic compounds. frontiersin.org | Performing the Claisen condensation in an aqueous emulsion or an ionic liquid to simplify workup and reduce solvent waste. |

| Solvent-Free Reactions | Conducting reactions by heating the reactants together without a solvent medium. acs.org | A direct, heated reaction of dicyclopropyl ketone and a cyclopropyl ester with a solid base could minimize waste. |

| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily recovered and reused. rsc.org | Using a recyclable solid acid or base catalyst for the condensation step, simplifying purification. |

| Energy Efficiency | Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. | Microwave-assisted synthesis could potentially accelerate the Claisen condensation, leading to energy savings. |

Continuous Flow Synthesis Techniques for Scale-Up

Continuous flow chemistry, where reactants are pumped through a reactor for continuous processing, offers significant advantages over traditional batch production, especially for scaling up syntheses. amf.chrsc.org This technology provides superior control over reaction parameters like temperature and pressure, enhances safety, and improves efficiency and reproducibility. rsc.orgacs.orgkncv.nl

A hypothetical continuous flow synthesis of this compound could involve pumping a stream of dicyclopropyl ketone and an activated cyclopropanecarboxylic acid derivative (like an acyl chloride) through a heated reactor coil. acs.org The use of a packed-bed reactor containing a heterogeneous catalyst (either acidic or basic) could further enhance efficiency and simplify the process by combining the reaction and catalysis into a single, continuous step. researchgate.netmdpi.com

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Often requires re-optimization of reaction conditions for larger scales. | Easily scaled by running the system for longer (sizing up) or using parallel reactors (numbering up). rsc.org |

| Safety | Handling large quantities of reagents can be hazardous; poor heat control for exothermic reactions. | Small reaction volumes at any given time; superior heat transfer minimizes risks. rsc.org |

| Process Control | Difficult to maintain precise and uniform control over temperature and mixing. | Precise and consistent control over reaction parameters (temperature, pressure, residence time). amf.ch |

| Efficiency | May have longer reaction times and require offline purification between steps. | Reduced reaction times due to superheating; potential for in-line purification and multi-step sequences. acs.orgrsc.org |

| Waste Generation | Can generate significant solvent and reagent waste, especially during workup and purification. | Reduced solvent usage and improved yields can lead to less overall waste. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dicyclopropylpropane 1,3 Dione

Tautomerism and Enolization Studies of the 1,3-Dicarbonyl System

Like other 1,3-dicarbonyl compounds, 1,3-dicyclopropylpropane-1,3-dione exists in a tautomeric equilibrium between the diketo form and the enol form. This keto-enol tautomerism is a fundamental characteristic that significantly influences its reactivity. In solution, many 1,3-dicarbonyls, such as 1,3-cyclohexanedione, predominantly exist as the enol tautomer. wikipedia.org This preference is driven by the formation of a conjugated system and a stabilizing intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

The enol form of this compound is crucial for its reactivity, particularly at the active methylene (B1212753) bridge. The acidity of the protons on the central carbon (C2) is significantly enhanced due to the electron-withdrawing effect of the two adjacent carbonyl groups. Deprotonation at this position generates a resonance-stabilized enolate anion, which is a potent nucleophile. The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and pH. Studies on analogous compounds like 1-phenyl-1,3-butadione have shown that the enol proton can adopt a slightly asymmetrical position between the two oxygen atoms. ruc.dk

Reactivity at the Active Methylene Bridge

The carbon atom situated between the two carbonyl groups, known as the active methylene bridge, is the primary site of reactivity for this compound. The high acidity of the C-H bonds at this position facilitates deprotonation, generating a stabilized enolate that can react with a wide range of electrophiles and participate in various condensation reactions.

Electrophilic Substitution Reactions (e.g., Halogenation, Nitration)

The enolate of this compound readily undergoes electrophilic substitution reactions. The formation of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione is a known downstream product, indicating that halogenation occurs at the active methylene position. molbase.com

This reactivity is analogous to that of other 1,3-diones like indane-1,3-dione, for which various halogenation methods have been developed. nih.govmdpi.com The reaction typically proceeds via the attack of the enol or enolate on an electrophilic halogen source. For instance, fluorination can be achieved using reagents like Selectfluor®, while bromination and chlorination can be accomplished with sources such as KBr/KBrO₃ or 1,3-dihalo-5,5-dimethylhydantoin. mdpi.com While specific studies on the nitration of this compound are not widely documented, this reaction is a plausible transformation for active methylene compounds, typically involving a suitable nitrating agent.

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Chlorination | 1,3-dichloro-5,5-dimethylhydantoin | 2-Chloro-1,3-dione | mdpi.com |

| Bromination | KBr/KBrO₃ | 2-Bromo-1,3-dione | mdpi.com |

| Fluorination | Selectfluor® | 2-Fluoro-1,3-dione | mdpi.com |

Nucleophilic Addition and Condensation Reactions

The nucleophilic character of the enolate derived from this compound enables its participation in various addition and condensation reactions, forming new carbon-carbon bonds.

The Knoevenagel condensation is a characteristic reaction of compounds containing an active methylene group. wikipedia.org It involves a nucleophilic addition of the active methylene compound to a carbonyl group (of an aldehyde or ketone), typically followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is often catalyzed by a weak base, such as an amine. wikipedia.org Due to its reactive diketone structure, this compound serves as an excellent substrate for such transformations. A specific application involves the Knoevenagel condensation of this compound with malononitrile, which leads to the formation of substituted indane derivatives.

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product Type | Reference |

|---|---|---|---|---|

| This compound | Malononitrile | Piperidine | Substituted Indane Derivative | |

| Indane-1,3-dione | Benzaldehyde | Piperidine in Ethanol | 2-Benzylidene-indane-1,3-dione | nih.gov |

The enolate of this compound can act as a Michael donor in conjugate addition reactions. The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (the donor), such as an enolate, to an α,β-unsaturated carbonyl compound (the acceptor). masterorganicchemistry.com The mechanism proceeds in three key steps: deprotonation of the donor to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com The use of 1,3-dicarbonyl compounds as donors in Michael additions is a well-established synthetic strategy for creating more complex molecules. nih.govrsc.org This reactivity allows this compound to be used as a building block in the synthesis of various organic compounds with potential therapeutic properties.

Radical Chemistry and Associated Reaction Mechanisms

The investigation of the radical chemistry of 1,3-dicarbonyl compounds provides insight into their antioxidant potential and reaction mechanisms under oxidative stress. Studies on the analogous compound 1,3-diphenylpropane-1,3-dione (B8210364) using techniques like pulse radiolysis have shown that it reacts with oxidizing radicals such as CCl₃O₂•, N₃•, and •OH. ias.ac.inresearchgate.net The reaction proceeds via the abstraction of a hydrogen atom from the active methylene group, forming a transient methylenic radical. ias.ac.in This initial radical can be stabilized by resonance across the dicarbonyl system. It is proposed that for this compound, a similar mechanism would occur, where the primary site of radical attack is the methylenic hydrogen. The presence of the cyclopropyl (B3062369) groups, known to stabilize adjacent radical centers, may further influence the stability and subsequent reaction pathways of the resulting radical intermediate.

Reactivity of the Cyclopropyl Rings

The presence of strained cyclopropyl rings is a key determinant of the reactivity of this compound. These three-membered rings can participate in a variety of reactions that are not typically observed in their acyclic counterparts.

The inherent ring strain of the cyclopropyl groups makes them susceptible to ring-opening reactions under certain conditions. This reactivity can be triggered by electrophiles or through radical pathways. For instance, in the presence of strong acids, the cyclopropane (B1198618) ring can undergo cleavage. This process is often initiated by protonation of a carbonyl group, which enhances the electrophilicity of the adjacent cyclopropyl ring, making it more susceptible to nucleophilic attack and subsequent ring opening.

Similarly, reactions involving halogens can lead to the 1,3-addition of the halogen across the cyclopropane ring, resulting in a ring-opened product. nih.gov The reaction of donor-acceptor cyclopropanes with chalcogenyl halides, for example, results in ring-opened products where the halogen and the chalcogenyl residue add to the 1- and 3-positions of the former ring. nih.govresearchgate.net The stereospecificity of these reactions has been demonstrated, indicating a concerted or near-concerted mechanism. nih.govresearchgate.net

The strained C-C bonds of the cyclopropyl groups can also participate in cycloaddition reactions. These reactions offer a pathway to more complex cyclic and heterocyclic systems. One of the most well-known examples is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.eduorganic-chemistry.orgwikipedia.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the cyclopropyl ring could potentially act as one) to form a five-membered ring. organic-chemistry.orgwikipedia.org

While specific examples for this compound are not extensively documented in this context, the general reactivity pattern of cyclopropyl ketones suggests their potential involvement in such transformations. For instance, the reaction of ylideneoxindoles with in situ-generated 2,2,2-trifluorodiazoethane (B1242873) proceeds via a [3+2] cycloaddition followed by ring contraction to yield spirooxindoles containing a cyclopropyl moiety. nih.gov This highlights the capability of cyclopropane rings to participate in cycloaddition cascades.

Transformations of the Carbonyl Functional Groups

The two carbonyl groups in this compound are key sites for a variety of chemical transformations, including reduction, oxidation, and protection/deprotection strategies.

The carbonyl groups of this compound can be reduced to either alcohols or completely to hydrocarbons (methylene groups). The choice of reducing agent determines the outcome of the reaction.

Reduction to Alcohols: Using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically reduce the diketone to the corresponding diol, 1,3-dicyclopropylpropane-1,3-diol. The synthesis of cyclic 1,3-diols is a valuable transformation in organic synthesis, providing scaffolds for creating spatially diverse small molecule libraries. nih.gov

Reduction to Hydrocarbons: For the complete reduction of the carbonyl groups to methylene groups, more drastic conditions are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is a classic method for this transformation. wikipedia.orgbyjus.com This reaction is particularly effective for aryl-alkyl ketones but can also be applied to other ketones. wikipedia.orgbyjus.com However, the strongly acidic conditions of the Clemmensen reduction can be incompatible with acid-sensitive functional groups. masterorganicchemistry.com An alternative method is the Wolff-Kishner reduction, which is carried out under strongly basic conditions. masterorganicchemistry.com

It is important to note that the Clemmensen reduction of certain cyclic 1,3-diketones can sometimes lead to ring-contracted monoketones as byproducts alongside the fully reduced product. youtube.com

Table 1: Reduction Reactions of 1,3-Diketones

| Reaction Name | Reagents | Product | Conditions |

|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | Diol | Mild |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane | Strongly acidic |

| Wolff-Kishner Reduction | H₂NNH₂, base | Alkane | Strongly basic, high heat |

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. organic-chemistry.orgwikipedia.org In the case of a 1,3-diketone, a Baeyer-Villiger oxidation could potentially lead to the formation of an anhydride, which can be further hydrolyzed to a diacid. proquest.com The reaction is believed to proceed through a Criegee-like intermediate. proquest.com The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

Oxidation with other agents: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can also be used to oxidize this compound. The oxidation of the related propane-1,3-diol with potassium permanganate has been studied and shown to yield 3-hydroxy-propanal. ajchem-a.com

Table 2: Oxidation Reactions of Ketones

| Reaction Name | Oxidant | Product from Ketone |

|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester or Lactone |

| Permanganate Oxidation | KMnO₄ | Carboxylic Acid (under harsh conditions) |

In multi-step syntheses, it is often necessary to protect the reactive carbonyl groups to prevent them from undergoing unwanted reactions. A common strategy for protecting carbonyls is the formation of thioacetals, such as 1,3-dithianes. asianpubs.orgorganic-chemistry.org

Protection: this compound can be reacted with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst to form the corresponding bis(1,3-dithiane). organic-chemistry.org This dithiane derivative is stable under both acidic and basic conditions, effectively "masking" the carbonyl groups. asianpubs.org

Deprotection: The removal of the dithiane protecting group, known as deprotection or dethioacetalization, regenerates the original carbonyl compound. Various methods have been developed for this purpose, often employing reagents that are reactive towards the sulfur atoms. asianpubs.org These methods include the use of:

Mercury(II) salts, although these are toxic. nih.gov

Oxidative cleavage with reagents like bis(trifluoroacetoxy)iodobenzene. organic-chemistry.org

Milder and more environmentally friendly protocols using hydrogen peroxide with an iodine catalyst in an aqueous micellar system. organic-chemistry.org

Photoremoval in the presence of a sensitizer. acs.org

Table 3: Common Deprotection Methods for 1,3-Dithianes

| Reagent(s) | Conditions | Notes |

|---|---|---|

| Hg(NO₃)₂·3H₂O | Solid state, room temperature | Fast and efficient, but toxic. nih.gov |

| H₂O₂ / I₂ | Aqueous micellar system | Mild, environmentally friendly. organic-chemistry.org |

| Bis(trifluoroacetoxy)iodobenzene | Non-chromatographic purification | Suitable for labile compounds. organic-chemistry.org |

| Photolysis with sensitizer | Light | Involves radical intermediates. acs.org |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetic and thermodynamic properties of this compound are fundamentally centered on its keto-enol tautomerism. This equilibrium is a dynamic process where the compound exists as a mixture of the diketone form and one or more enol forms. The rates of interconversion (kinetics) and the relative populations of these tautomers at equilibrium (thermodynamics) are influenced by factors such as solvent, temperature, and the structural features of the molecule itself, namely the electron-donating cyclopropyl groups.

Keto-Enol Tautomerism: The Core Equilibrium

The principal reaction to consider is the equilibrium between the diketo form and the chelated cis-enol form. The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and through the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring-like structure.

The equilibrium can be represented as: Keto form ⇌ Enol form

The equilibrium constant, Keq, is defined as: Keq = [Enol] / [Keto]

Thermodynamic Considerations

The position of this equilibrium is determined by the relative thermodynamic stability of the two tautomers, which is quantified by the Gibbs free energy change (ΔG) of the reaction. This, in turn, is a function of the enthalpy change (ΔH) and entropy change (ΔS).

Enthalpy (ΔH): For many acyclic 1,3-diones, the enol form is enthalpically favored due to the stability gained from the conjugated π-system and the strong intramolecular hydrogen bond. mdpi.com This stability often outweighs the strength of the C=O π-bond in the keto form. The cyclopropyl groups, with their sp2-like character, can further donate electron density into the conjugated system, potentially enhancing the stability of the enol tautomer.

Entropy (ΔS): The conversion of the more flexible keto form to the rigid, cyclic enol form typically results in a decrease in entropy (a negative ΔS). mdpi.com This is because the intramolecular hydrogen bond restricts conformational freedom.

Solvent Effects: The polarity of the solvent plays a crucial role in the position of the keto-enol equilibrium. Nonpolar solvents are less able to form hydrogen bonds with the solute. In such environments, the intramolecularly hydrogen-bonded enol form is significantly favored. In polar, protic solvents like water or alcohols, the solvent molecules can effectively solvate the carbonyl groups of the keto tautomer through intermolecular hydrogen bonds. This preferential solvation of the keto form can shift the equilibrium towards the keto side. mdpi.com Similarly, polar aprotic solvents like DMSO can disrupt the internal hydrogen bond of the enol, also favoring the keto form. google.com

Illustrative Thermodynamic Data for a Generic 1,3-Diketone

| Solvent | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Cyclohexane (Nonpolar) | High (>10) | Negative | Negative | Small Negative |

| Chloroform (Weakly Polar) | Moderate (~5-10) | Negative | Negative | Negative |

| Acetone (Polar Aprotic) | Low (~1-2) | Near Zero | Slightly Negative | Negative |

| Water (Polar Protic) | Very Low (<0.1) | Positive | Near Zero/Slightly Positive | Negative |

Note: This table is illustrative and does not represent measured data for this compound.

Kinetic Aspects of Tautomerization

The interconversion between the keto and enol forms, while thermodynamically governed, is a reaction with a kinetic barrier. The rate of this interconversion is generally slow enough to allow for the observation of both distinct species by techniques like NMR spectroscopy at room temperature. google.com

Mechanism and Catalysis: The tautomerization process can be catalyzed by both acids and bases. acs.org

Base-catalyzed: A base removes an acidic α-proton from the methylene bridge to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen yields the enol.

Acid-catalyzed: An acid protonates one of the carbonyl oxygens, making the α-proton more acidic and easier to remove by a weak base (like the solvent). This also results in the formation of the enol.

Activation Energy (Ea): The rate of tautomerization is determined by the activation energy of the process. For uncatalyzed reactions, this barrier can be significant. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of interconversion. Computational studies on similar β-diketones have estimated activation barriers for tautomerization, which are influenced by the solvent and substituents. nih.gov

Illustrative Kinetic Parameters

A kinetic study of the tautomerization would yield the following types of data. The table below is a hypothetical representation of what such data would entail for the approach to equilibrium.

| Condition | Rate Constant (k) (s-1) | Activation Energy (Ea) (kJ/mol) |

| Uncatalyzed in CCl4 | kforward, kreverse | High |

| Acid-catalyzed (e.g., TFA) | k'forward, k'reverse | Lower |

| Base-catalyzed (e.g., Pyridine) | k''forward, k''reverse | Lower |

Note: This table is for illustrative purposes only, outlining the parameters that would be determined in a kinetic study.

Advanced Spectroscopic and Structural Characterization of 1,3 Dicyclopropylpropane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,3-dicyclopropylpropane-1,3-dione, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons in the molecule. Due to the symmetry of the dione (B5365651), the spectrum would be relatively simple. The primary signals anticipated are for the central methylene (B1212753) protons of the propane (B168953) chain and the protons of the two equivalent cyclopropyl (B3062369) rings.

The central methylene protons (-CH₂-) are situated between two electron-withdrawing carbonyl groups, which would shift their resonance significantly downfield. This signal is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The protons on the cyclopropyl rings would appear as complex multiplets in the upfield region, characteristic of strained ring systems. The methine proton on each cyclopropyl ring, being adjacent to a carbonyl group, would be the most downfield of the cyclopropyl signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl -CH₂- | ~0.8-1.2 | Multiplet |

| Cyclopropyl -CH- | ~1.8-2.2 | Multiplet |

It is important to note that 1,3-diketones can exist in equilibrium with their enol tautomer. The presence of the enol form would introduce new signals, most notably a broad singlet for the enolic hydroxyl (-OH) proton, typically found far downfield (10-17 ppm), and a signal for a vinylic proton. ucl.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on its symmetrical structure, this compound in its diketo form is expected to exhibit four distinct carbon signals.

The carbonyl carbons (C=O) would resonate at the lowest field (most downfield), typically in the range of 190-210 ppm for ketones. oregonstate.edu The central methylene carbon (-CH₂-) would also be significantly downfield due to the influence of the two adjacent carbonyls. The cyclopropyl ring would show two signals: one for the methine carbon bonded to the carbonyl group and one for the two equivalent methylene carbons within the ring. oregonstate.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl -CH₂- | ~10-15 |

| Cyclopropyl -CH- | ~15-25 |

| Methylene -CH₂- | ~50-60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the methine and methylene protons within the cyclopropyl rings, confirming their connectivity. No cross-peak would be expected for the central methylene singlet.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key correlations would be expected from the central methylene protons to the carbonyl carbons, and from the cyclopropyl methine proton to the carbonyl carbon, providing definitive proof of the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of bonding. It could provide insights into the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the two cyclopropyl groups with respect to the dione backbone.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. For β-diketones, this band typically appears in the region of 1700-1730 cm⁻¹. The presence of the enol tautomer would lead to a different set of characteristic peaks, including a broad O-H stretching band around 3200 cm⁻¹, a C=C stretching band around 1640 cm⁻¹, and a conjugated C=O stretching band at a lower frequency (around 1600 cm⁻¹).

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The symmetric vibrations of the cyclopropyl rings would likely give rise to distinct signals in the Raman spectrum. Analysis of both IR and Raman spectra can help in studying the conformational preferences of the molecule, as different conformers (e.g., cis-cis or cis-trans orientation of the cyclopropyl rings) may have different vibrational modes. documentsdelivered.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₉H₁₂O₂. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming this elemental composition. The predicted monoisotopic mass is 152.08372 Da. uni.lu In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 153.09100) and [M+Na]⁺ (m/z 175.07294) would be expected. uni.lu

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. Key fragmentation pathways would likely include:

Alpha-Cleavage: The cleavage of the bond between the carbonyl group and the cyclopropyl ring is a common pathway for ketones. This would result in the loss of a cyclopropyl radical (•C₃H₅) to form an acylium ion [M-41]⁺.

Loss of Carbon Monoxide: Ketones often lose a molecule of carbon monoxide (CO). A fragmentation involving the loss of CO (28 Da) from the molecular ion or subsequent fragment ions would be anticipated.

McLafferty Rearrangement: While less likely given the structure, if any rearrangement allows for a gamma-hydrogen to be accessible to the carbonyl oxygen, this characteristic fragmentation could occur.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsion angles. As this compound is a liquid at standard conditions, a crystallographic study would require growing a single crystal at low temperatures. sigmaaldrich.com

Such a study would unambiguously resolve the molecule's conformation. Key structural questions that could be answered include the planarity of the central C-C(=O)-C-C(=O)-C fragment and the relative orientation of the two cyclopropyl rings with respect to the dione plane. For instance, it would determine whether the molecule adopts a cis-cis, cis-trans, or trans-trans conformation in the solid state, referring to the orientation of the cyclopropyl ring planes relative to the carbonyl bonds. documentsdelivered.com Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions that stabilize the solid-state structure.

Computational Chemistry and Theoretical Investigations on 1,3 Dicyclopropylpropane 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,3-dicyclopropylpropane-1,3-dione. These methods allow for the detailed examination of its electronic landscape and the prediction of its reactivity.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) has become a important tool for investigating the molecular properties of organic compounds like this compound. mdpi.com DFT calculations, particularly using hybrid functionals like B3LYP, provide a balanced approach to accuracy and computational cost, making them suitable for studying the structural and electronic properties of such molecules. mdpi.com These calculations can determine optimized geometries, vibrational frequencies, and electronic properties, which are in good agreement with experimental data where available. mdpi.com

The application of DFT can also elucidate reactivity descriptors such as hardness, softness, electronegativity, and electrophilicity. mdpi.com For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's behavior in chemical reactions. unimib.itscispace.com In related dione (B5365651) compounds, DFT studies have been instrumental in rationalizing regioselectivity and stereoselectivity in cycloaddition reactions. unimib.it

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for electronic structure analysis. Though computationally more demanding, methods like Hartree-Fock and post-Hartree-Fock approaches can provide benchmark data for calibrating more approximate methods.

Semi-empirical methods, on the other hand, offer a computationally less expensive alternative by incorporating experimental parameters. wustl.edu Methods such as AM1, PM3, and MNDO can be employed for preliminary electronic structure analysis and for studying large systems or dynamic processes where higher-level calculations are impractical. wustl.edu These methods are particularly useful for initial conformational searches and for providing qualitative insights into the electronic properties of this compound.

Conformational Analysis and Potential Energy Surface Mapping

The presence of two cyclopropyl (B3062369) groups introduces significant conformational flexibility to the this compound molecule. Conformational analysis of the closely related cyclopropyl methyl ketone has shown that the s-cis configuration is the most stable. This suggests that the cyclopropyl groups in this compound likely adopt orientations that minimize steric hindrance with the central carbonyl groups.

Mapping the potential energy surface (PES) through systematic variation of key dihedral angles allows for the identification of low-energy conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its reactivity and interactions with other molecules. The energy differences between various conformations are typically small, suggesting that multiple conformations can be populated at room temperature.

Mechanistic Elucidation of Reactions via Transition State Computations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By locating and characterizing transition state (TS) structures, chemists can understand the pathways of reactions such as cycloadditions, condensations, and rearrangements. nih.govnih.gov

For example, in Diels-Alder reactions involving similar diketones, computational studies have been used to determine whether the reaction proceeds through a concerted or stepwise mechanism by calculating the energies of the respective transition states. nih.gov The activation energies obtained from these calculations provide insights into the reaction kinetics and can help predict the major products under different conditions. scispace.comresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state connects the reactants and products on the potential energy surface. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the characterization of this compound.

Calculated NMR Chemical Shifts:

Predicting NMR chemical shifts is a powerful application of computational chemistry. By calculating the magnetic shielding tensors of the carbon and proton nuclei in the optimized geometry of this compound, it is possible to estimate their chemical shifts. These predicted values, when compared to experimental spectra, can help in the assignment of peaks and confirmation of the molecular structure. nih.gov The chemical shifts are sensitive to the electronic environment of the nuclei, making their accurate prediction a good test of the computational method. libretexts.org

Table 1: Predicted 13C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190-210 |

| CH (cyclopropyl) | 10-20 |

| CH2 (cyclopropyl) | 5-15 |

| CH2 (propane) | 40-50 |

Note: These are approximate ranges based on typical values for similar functional groups and require specific calculations for accurate prediction. libretexts.orgdocbrown.info

Calculated Vibrational Frequencies:

The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated vibrational frequencies with experimental IR and Raman spectra can aid in the identification of functional groups and the confirmation of the molecule's structure. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. mdpi.com

Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. easychair.org By simulating the motion of atoms and molecules, MD can provide insights into the conformational fluxionality, revealing how the molecule explores different shapes and orientations. nih.gov This is particularly important for understanding how its flexibility might influence its binding to a biological target or its participation in a chemical reaction. nih.gov

Furthermore, MD simulations can explicitly model the effects of the solvent on the molecule's structure and dynamics. easychair.org By including solvent molecules in the simulation box, it is possible to study how interactions with the solvent, such as hydrogen bonding, influence the conformational preferences and reactivity of this compound. researchgate.netnih.gov Understanding solvent effects is crucial as many chemical reactions are carried out in solution. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-Cyclopropylethanone |

| 5-Chloro-2-pentanone |

| 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione |

| Benzaldehyde |

| Ethyl acetoacetate |

| l,3-Diphenylbenzo[c]furan |

| Cyclopent-4-ene-l,3-dione |

| 1,3-Diphenylpropane-1,3-dione (B8210364) |

| Dibenzoylmethane |

| Vanadium oxide |

| Cyclopropyl methyl ketone |

| Methylcyclopropanecarboxylate |

| 2-Chloro-1,3-dicyclopropylpropane-1,3-dione |

| (1E,3E)-1,4-Dinitro-1,3-butadiene |

| 2,3-Diacetoxy-1,4-dinitrobutane |

| Dicyclopentadiene-1,8-dione |

| 3a,7a-Dihydro-1H-inden-1-one |

| Indanone |

| Isopropyl 3-nitroprop-2-enate |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| 1-Iodopropane |

| 2-Butanol |

| Ethylbenzene |

| Ethyl acetate |

| Trp-cage |

Applications of 1,3 Dicyclopropylpropane 1,3 Dione in Organic Synthesis

Role as a Precursor for Diverse Molecular Architectures

1,3-Dicyclopropylpropane-1,3-dione is a significant precursor for the synthesis of varied and complex molecular architectures. The symmetrical arrangement of two cyclopropyl (B3062369) groups at the ends of a propane-1,3-dione core provides a unique structural foundation. Its utility as a precursor is primarily derived from the reactivity of its diketone functionality, which facilitates reactions such as Michael additions and aldol (B89426) condensations. These reactions enable the construction of more elaborate organic compounds.

The presence of the cyclopropyl groups also influences its reactivity, making it a key component in the development of novel molecules. sincerechemicals.com The strained three-membered rings can participate in various ring-opening reactions, adding another layer of synthetic versatility. This allows chemists to leverage the compound as a starting point for molecules with potential applications in medicinal chemistry and materials science. sincerechemicals.com For instance, it has been identified as a precursor in the synthesis of novel inhibitors for calcium release-activated calcium (CRAC) channels, highlighting its role in creating bioactive molecules with potential therapeutic properties.

Intermediate in the Synthesis of Heterocyclic Compounds

1,3-Diketones are well-established as fundamental building blocks in heterocyclic chemistry, and this compound is no exception. nih.govresearchgate.net The dicarbonyl arrangement is perfectly suited for condensation reactions with a variety of dinucleophiles to form a wide range of heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines.

A specific application demonstrating the utility of the cyclopropyl ketone motif is the mechanochemical cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes to produce 1,2-disubstituted benzimidazoles. acs.org In this type of reaction, the 1,3-dione can react with hydrazine (B178648) derivatives to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. The general reactivity of 1,3-diketones allows for their use in multi-component reactions to build complex heterocyclic systems in a single step. researchgate.net The presence of the cyclopropyl groups can influence the reaction pathways and the properties of the resulting heterocyclic products.

Participation in Cascade and Domino Reactions for Complex Molecule Construction

Cascade reactions, also known as domino reactions, are highly efficient processes in which a single event initiates a sequence of intramolecular transformations to form complex products from simple starting materials. ub.edu The structure of this compound is well-suited for such processes.

Research on related cyclopropyl ketones has shown their participation in powerful cascade reactions. For example, a metal-free, mechanochemical cascade reaction of cyclopropyl ketones with 1,2-diaminoarenes has been reported to efficiently synthesize 1,2-disubstituted benzimidazoles. acs.org This process involves a sequence of ring-opening of the cyclopropyl group, cyclization, and a retro-Mannich reaction, all occurring in a single operational step. acs.org This approach is noted for its rapid reaction time under solventless conditions. acs.org The ability of the cyclopropyl ketone moiety to undergo ring-opening facilitates its entry into such complex reaction cascades, enabling the rapid construction of intricate molecular frameworks.

Table 1: Example of a Cascade Reaction Involving a Cyclopropyl Ketone

| Reactants | Reaction Type | Key Steps | Product | Ref |

| Donor-Acceptor Cyclopropyl Ketone, 1,2-Diaminoarene | Mechanochemical Cascade Cyclization | Ring-Opening, Cyclization, Retro-Mannich Reaction | 1,2-Disubstituted Benzimidazole | acs.org |

Utility in the Formation of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are prevalent in natural products and are considered privileged structures in drug discovery. nih.gov 1,3-Diketones like this compound are valuable synthons for constructing these three-dimensional architectures. mdpi.com The active methylene (B1212753) group located between the two carbonyls is a key functional handle for initiating reactions that lead to spirocyclization. mdpi.comnih.gov

One common strategy involves a Knoevenagel condensation followed by a Michael addition or a cycloaddition reaction. For instance, 1,3-indandione, a related 1,3-dicarbonyl compound, is widely used in multi-component reactions with aldehydes and amino acids to generate complex spiro-pyrrolidine and spiro-pyrrolizidine systems via in-situ generation and 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net Furthermore, studies have shown that spirocyclic alkyl cyclopropyl ketones can undergo efficient coupling reactions, demonstrating the compatibility of the cyclopropyl ketone motif within spirocyclic frameworks. nih.gov The enantioselective synthesis of chiral spirocyclic 1,3-diketones has also been achieved through catalytic transannular C-acylation reactions, showcasing an advanced method for creating these structures. rsc.org

Building Block for the Preparation of Advanced Synthetic Intermediates

Beyond its direct use in forming final target molecules, this compound serves as a crucial building block for the preparation of other advanced synthetic intermediates. These intermediates are themselves valuable molecules that can be further elaborated into a variety of complex structures.

A prime example is the conversion of this compound into its halogenated derivative, 2-Chloro-1,3-dicyclopropylpropane-1,3-dione. molbase.com The introduction of a halogen atom at the central carbon of the dione (B5365651) transforms the compound into a more versatile intermediate. This halogen can act as a leaving group for subsequent nucleophilic substitution reactions or participate in various metal-catalyzed cross-coupling reactions, significantly expanding its synthetic potential. This process is analogous to the well-documented halogenation of similar 1,3-diones like indane-1,3-dione. nih.gov The compound has also been specifically noted as an intermediate in the development of potential modulators of calcium release-activated calcium (CRAC) channels, underscoring its role in the synthesis of biologically relevant molecules.

Table 2: Advanced Synthetic Intermediates from this compound

| Starting Material | Reagent/Reaction | Intermediate Product | Potential Subsequent Use | Ref |

| This compound | Chlorinating Agent | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | Nucleophilic substitution, cross-coupling reactions | molbase.com |

| This compound | Multi-step synthesis | Intermediates for CRAC channel inhibitors | Synthesis of bioactive compounds |

Derivatives of 1,3 Dicyclopropylpropane 1,3 Dione: Synthesis and Chemical Transformations

Functionalization at the Methylene (B1212753) Carbon: Alkylation and Acylation Strategies

The methylene group positioned between the two carbonyl functions in 1,3-dicyclopropylpropane-1,3-dione is highly acidic and readily deprotonated to form a stable enolate. This nucleophilic enolate is central to a variety of carbon-carbon bond-forming reactions, including alkylation and acylation.

Alkylation: The introduction of alkyl groups at the C2 position can be achieved through various methods. While direct studies on this compound are not extensively documented, established protocols for other 1,3-diketones are applicable. For instance, ruthenium-catalyzed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols provides a pathway for mono-alkylation. rsc.org This "borrowing hydrogen" methodology avoids common double alkylation issues. rsc.org Another effective strategy involves iodine-mediated one-pot iodocyclization/alkylation, which has been used for the synthesis of benzo[b]thiophene derivatives from 1,3-dicarbonyl substrates. nih.gov

Metal derivatives of 1,3-diketones are common intermediates for alkylation. For example, 2-lithio-1,3-dithianes, which are structurally related to the enolate of our target compound, react efficiently with arenesulfonates of primary alcohols to yield 2-alkyl derivatives. organic-chemistry.org

Table 1: Representative Alkylation Reactions of 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dibenzoylmethane | Propargyl alcohol | I₂, MeNO₂, 80 °C | 3-Iodobenzo[b]thiophene derivative | 88% | nih.gov |

| 2,4-Pentanedione | Propargyl alcohol | I₂, MeNO₂, 80 °C | 3-Iodobenzo[b]thiophene derivative | 60% | nih.gov |

| Generic 1,3-Diketone | Primary Alcohol | Ru(CO)(PPh₃)₃HCl, Hantzsch ester | Mono-alkylated 1,3-diketone | N/A | rsc.org |

Acylation: Acylation at the central carbon introduces a third carbonyl group, forming a β-tricarbonyl system. This transformation is typically achieved by reacting the enolate of this compound with an acylating agent such as an acid chloride or anhydride. These resulting triketones are versatile intermediates for the synthesis of various heterocyclic compounds.

Synthesis of Enamine and Imine Derivatives from the Carbonyl Groups

The carbonyl groups of this compound are electrophilic sites susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of enamine and imine derivatives, respectively. These products are valuable intermediates in organic synthesis.

Enamines: The reaction with secondary amines, often under catalytic acidic conditions with azeotropic removal of water, yields β-cyclopropyl-β-aminoenones. These enamines are stabilized by conjugation between the nitrogen lone pair and the carbonyl group. Modern methods, inspired by the Buchwald–Hartwig reaction, allow for the synthesis of enamines under mild conditions using palladium or copper catalysts. rsc.org

Imines: Primary amines react with 1,3-diones to form β-ketoimines (or enaminones). nih.gov Depending on the reaction conditions and the nature of the amine, either one or both carbonyl groups can be converted to the corresponding imine. For example, reactions of 1,3-dicarbonyl compounds with 1,3-diamines can yield open-chain di-imines. rsc.org The synthesis of imines is often a straightforward condensation reaction, sometimes catalyzed by an acid. researchgate.netresearchgate.net

Table 2: Synthesis of Enamine and Imine Derivatives from Dicarbonyls

| Dicarbonyl Compound | Amine | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Indane-1,3-dione | Salicylaldehyde, Malononitrile | Imino-pyrano-chromenone | One-pot procedure | nih.gov |

| Benzil | 1,3-Diaminopropane | Di-imine | N/A | rsc.org |

| Terephthalaldehyde | 2-(Methylamino)ethanol | Enamine | Reflux, glacial acetic acid | scirp.org |

| Various Aldehydes | Halo-aniline derivatives | Di-azomethine (Imine) | Absolute ethanol, glacial acetic acid | researchgate.net |

Halogenation of the Dione (B5365651) Core and its Derivatives

The introduction of halogen atoms to the dione core can significantly alter its chemical reactivity and physical properties. Halogenation can occur at the central methylene carbon or, in principle, at the α-positions of the cyclopropyl (B3062369) rings.

For many 1,3-dione systems, such as indane-1,3-dione, direct halogenation of the synthesized dione is often not feasible. Instead, halogenated derivatives are typically prepared by using halogenated precursors in the initial synthesis of the dione ring. nih.govencyclopedia.pub However, direct fluorination of the active methylene group of indane-1,3-dione has been achieved using reagents like Selectfluor®, proceeding through an enol intermediate. nih.gov This suggests that direct halogenation of the methylene bridge in this compound could be possible under specific conditions.

Bromination of 1,3-diketones can be challenging, but photoredox catalysis has been explored as a selective alternative to conventional methods for α,α-dibromination. nih.gov

Stereoselective Derivatization of the 1,3-Dione Moiety

Achieving stereocontrol in the derivatization of 1,3-diones is a key challenge in modern organic synthesis. This is particularly relevant for creating chiral centers at the C2 position or during reactions involving the carbonyl groups.

While specific stereoselective reactions on this compound are not widely reported, methods developed for similar structures are highly relevant. For example, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones (structurally related to 1,3-diones) undergo α,α'-annelation reactions with complete stereocontrol. nih.gov Furthermore, enantioselective rhodium-catalyzed alkylation has been successfully applied to 1,3-diketones. nih.gov

The Diels-Alder reaction provides another avenue for stereoselective synthesis. Beta-keto-delta-lactones, which contain a 1,3-dicarbonyl motif, have been used as heterodienes in totally stereoselective cycloadditions to afford complex disaccharides. nih.gov These strategies highlight the potential for developing stereoselective transformations of this compound and its derivatives.

Chemical Modifications and Transformations of the Cyclopropyl Rings in Derivatives

The cyclopropyl rings in derivatives of this compound are strained three-membered rings that can undergo a variety of unique chemical transformations, most notably ring-opening reactions. These reactions are often driven by the release of ring strain and can be initiated by electrophiles, nucleophiles, or radical species.

Ring-Opening Reactions: Donor-acceptor cyclopropanes, where the cyclopropane (B1198618) is substituted with both an electron-donating and an electron-accepting group, are particularly prone to ring-opening. acs.org In derivatives of this compound, the cyclopropyl group itself can act as a donor, and its proximity to the electron-withdrawing ketone facilitates such reactions. For instance, treatment of aryl cyclopropanes with boron trichloride (B1173362) (BCl₃) in the presence of arenes leads to a ring-opening 1,3-arylboration. nih.gov Similarly, novel 1,3-halochalcogenation reactions of cyclopropane dicarboxylates have been developed. acs.org

Rearrangements: Cyclopropyl carbinol derivatives are known to undergo facile rearrangements to form conjugated butadienes, a reaction often catalyzed by Lewis acids like indium triflate. organic-chemistry.org This suggests that reduction of one of the carbonyl groups in a this compound derivative to an alcohol could set the stage for a similar rearrangement, providing a pathway to substituted diene structures.

Transformations of N-Cyclopropyl Enamines: Enamine derivatives formed from the dione and cyclopropylamine (B47189) are particularly interesting substrates. In the presence of reagents like molecular iodine, N-cyclopropyl enamines can undergo iodination followed by ring-opening and annulation to produce heterocyclic systems such as 1,4-dihydropyridines.

These transformations underscore the synthetic utility of the cyclopropyl groups not just as static structural elements but as reactive functionalities that can be leveraged to build molecular complexity.

Q & A

Q. What are the standard synthetic routes for 1,3-dicyclopropylpropane-1,3-dione, and how can purity be ensured?

The compound is typically synthesized via Claisen condensation between cyclopropanecarbonyl chloride derivatives under anhydrous conditions. Purification methods include recrystallization using polar aprotic solvents (e.g., acetone/hexane mixtures) or column chromatography with silica gel. Purity validation requires techniques like HPLC (>95% purity threshold) and melting point analysis .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm cyclopropyl proton environments (δ 1.2–1.8 ppm) and diketone carbonyl signals (δ 190–210 ppm).

- IR : Strong carbonyl stretching vibrations (~1700 cm<sup>-1</sup>).

- X-ray crystallography : Resolves cyclopropane ring strain and diketone planarity .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. No acute toxicity data is available, but β-diketones may irritate mucous membranes .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2<sup>k</sup> factorial design evaluates variables (temperature, catalyst loading, solvent polarity) to maximize yield. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst | 5 mol% | 10 mol% |

| Solvent | THF | DMF |

| Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 50% . |

Q. What mechanistic insights explain the reactivity of this compound in cyclopropane ring-opening reactions?

Cyclopropane strain (≈27 kcal/mol) enhances susceptibility to nucleophilic attack. Kinetic studies (e.g., Hammett plots) and DFT calculations reveal transition states where diketone stabilization lowers activation energy. For example, alkylation with Grignard reagents proceeds via enolate intermediates, confirmed by <sup>13</sup>C isotopic labeling .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Kinase inhibition : Fluorescence polarization assays targeting ATP-binding sites.

- Molecular docking : AutoDock Vina simulates binding to β-amyloid for Alzheimer’s drug candidates .

Q. What strategies enable the use of this compound as a ligand in coordination chemistry?

The diketone’s chelating ability stabilizes transition metals (e.g., Cu(II), Fe(III)). Spectroscopic methods:

- UV-Vis : Charge-transfer bands (λ = 400–600 nm) indicate metal-ligand interactions.

- EPR : Detects paramagnetic species in Cu(II) complexes. Applications include catalytic oxidation of alkanes and sensing via luminescent lanthanide complexes .

Q. How can AI-driven simulations enhance research on this compound?

COMSOL Multiphysics models reaction diffusion in catalytic systems, while machine learning (e.g., Gaussian processes) predicts regioselectivity in derivatization. Automated labs integrate robotic synthesis with real-time HPLC feedback, accelerating discovery by 30% .

Retrosynthesis Analysis